Cas no 900494-38-4 (3-(4-Fluorophenoxy)phenylmagnesium bromide)

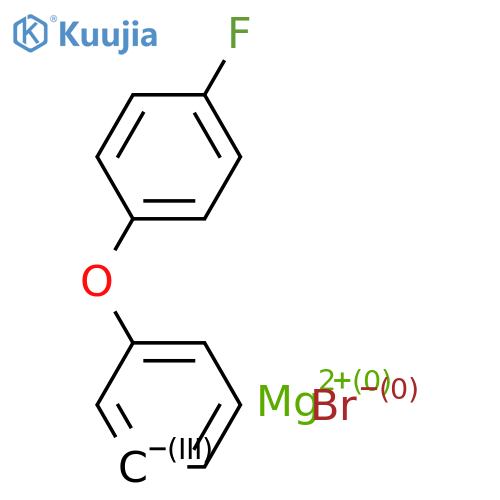

900494-38-4 structure

商品名:3-(4-Fluorophenoxy)phenylmagnesium bromide

CAS番号:900494-38-4

MF:C12H8BrFMgO

メガワット:291.40

MDL:MFCD11113500

CID:5235491

3-(4-Fluorophenoxy)phenylmagnesium bromide 化学的及び物理的性質

名前と識別子

-

- 3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25 M in THF

- 3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25 M in 2-MeTHF

- 3-(4-Fluorophenoxy)phenylmagnesium bromide

-

- MDL: MFCD11113500

- インチ: 1S/C12H8FO.BrH.Mg/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;;/h1-2,4-9H;1H;/q-1;;+2/p-1

- InChIKey: JYCMIDDJJPFYSS-UHFFFAOYSA-M

- ほほえんだ: C1C=C(OC2C=CC(F)=CC=2)C=[C-]C=1.[Mg+2].[Br-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

3-(4-Fluorophenoxy)phenylmagnesium bromide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(4-Fluorophenoxy)phenylmagnesium bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB431677-50 ml |

3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25M in 2-MeTHF; . |

900494-38-4 | 50 ml |

€987.50 | 2024-04-16 | ||

| abcr | AB431677-25 ml |

3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25M in 2-MeTHF; . |

900494-38-4 | 25 ml |

€722.20 | 2024-04-16 | ||

| abcr | AB430822-50 ml |

3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25M in THF; . |

900494-38-4 | 50 ml |

€1013.00 | 2024-04-16 | ||

| abcr | AB430822-25 ml |

3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25M in THF; . |

900494-38-4 | 25 ml |

€722.20 | 2024-04-16 | ||

| abcr | AB431677-25ml |

3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25M in 2-MeTHF; . |

900494-38-4 | 25ml |

€722.20 | 2025-02-13 | ||

| abcr | AB430822-50ml |

3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25M in THF; . |

900494-38-4 | 50ml |

€1013.00 | 2025-02-13 | ||

| abcr | AB431677-50ml |

3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25M in 2-MeTHF; . |

900494-38-4 | 50ml |

€987.50 | 2025-02-13 | ||

| abcr | AB430822-25ml |

3-(4-Fluorophenoxy)phenylmagnesium bromide, 0.25M in THF; . |

900494-38-4 | 25ml |

€722.20 | 2025-02-13 |

3-(4-Fluorophenoxy)phenylmagnesium bromide 関連文献

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

900494-38-4 (3-(4-Fluorophenoxy)phenylmagnesium bromide) 関連製品

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:900494-38-4)3-(4-Fluorophenoxy)phenylmagnesium bromide

清らかである:99%/99%

はかる:25ml/50ml

価格 ($):428.0/600.0